

purification 5-bromoindole-2-carboxylic acid recrystallization

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Compound Focus: 5-Bromo-1H-indole-2-carboxylic acid

CAS No.: 7254-19-5

Cat. No.: S664945

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Synthesis and Purification Procedure

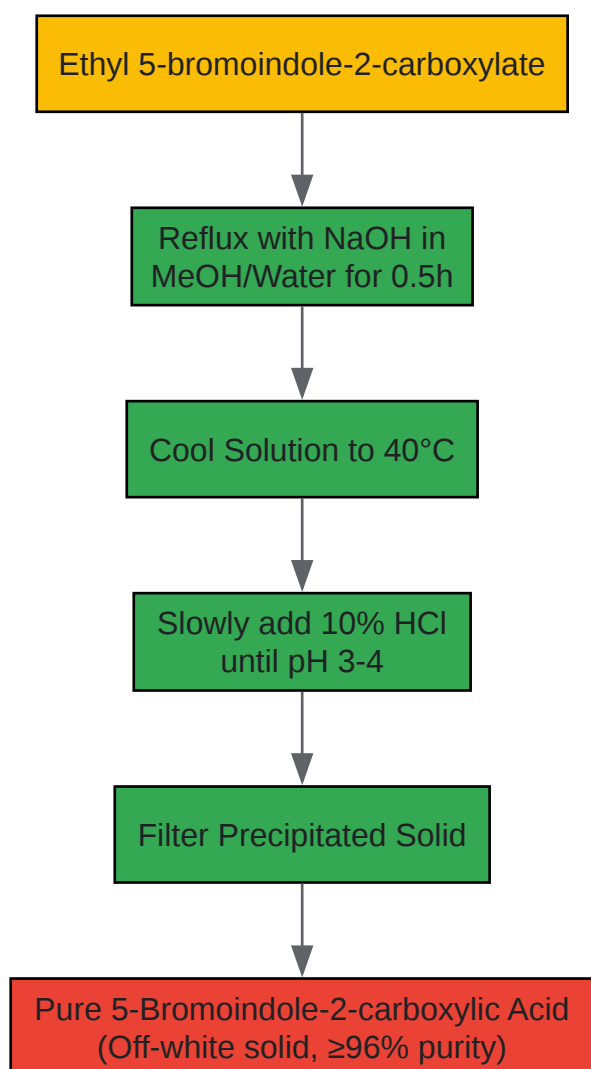
The following table summarizes the key conditions for the hydrolysis and recrystallization of 5-bromoindole-2-carboxylic acid from its ester precursor [1].

Parameter	Description
Starting Material	Ethyl 5-bromoindole-2-carboxylate (134 g) [1]
Reaction Solvent	Methanol (31.25 g of 96%) and water (183 mL) [1]
Reagent	Sodium hydroxide [1]
Reaction Conditions	Heated under reflux for 0.5 hours [1]
Acidification Agent	10% hydrochloric acid [1]
Precipitation Temperature	40 °C [1]
Target pH	3-4 [1]
Final Product	Off-white solid [1]

Parameter	Description
Yield	91% (109.1 g) [1]
Purity (HPLC)	≥96% [1]

Workflow Diagram

The process from starting material to pure final product can be visualized as follows:



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Application Context and Further Notes

- **Primary Application:** This purification method was used to prepare a key intermediate for synthesizing novel **EGFR tyrosine kinase inhibitors** with demonstrated anti-cancer activity against several human cancer cell lines (A549, HepG2, MCF-7) [2].
- **Alternative Synthesis:** Another research group prepared the same carboxylic acid intermediate (compound **6**) by hydrolyzing an ethyl ester (compound **5**) for the synthesis of antibacterial 5-bromoindole-2-carboxamides [3]. This underscores its role as a versatile building block in medicinal chemistry.

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References

1. 5-Bromoindole-2-carboxylic acid synthesis [chemicalbook.com]
2. Novel 5 - bromoindole - 2 - carboxylic Derivatives as EGFR... Acid [pubmed.ncbi.nlm.nih.gov]
3. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as ... [degruyterbrill.com]

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